1,1-Dihexylpyrrolidin-1-ium
Description
1,1-Dihexylpyrrolidin-1-ium is a quaternary ammonium salt characterized by a pyrrolidinium core substituted with two hexyl chains at the nitrogen atom. Quaternary ammonium compounds (QACs) like this are typically synthesized via alkylation of tertiary amines, yielding cationic species with lipophilic alkyl chains and hydrophilic counterions (e.g., bromide or iodide). These compounds often exhibit antimicrobial activity, surfactant properties, or utility in organic synthesis as phase-transfer catalysts .
Properties
CAS No. |
916729-63-0 |
|---|---|
Molecular Formula |
C16H34N+ |
Molecular Weight |
240.45 g/mol |
IUPAC Name |
1,1-dihexylpyrrolidin-1-ium |
InChI |
InChI=1S/C16H34N/c1-3-5-7-9-13-17(15-11-12-16-17)14-10-8-6-4-2/h3-16H2,1-2H3/q+1 |
InChI Key |
JKOADRMSALOJAG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC[N+]1(CCCC1)CCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Dihexylpyrrolidin-1-ium can be synthesized through the reaction of pyrrolidine with hexyl halides under basic conditions. A common method involves the use of hexyl bromide or hexyl chloride in the presence of a strong base such as potassium carbonate. The reaction typically proceeds via nucleophilic substitution, where the nitrogen atom of pyrrolidine attacks the carbon atom of the hexyl halide, resulting in the formation of the quaternary ammonium compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation has been reported to enhance the efficiency and yield of the reaction. This method involves the irradiation of equimolar amounts of pyrrolidine and hexyl halide in the presence of a base, followed by purification steps to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1,1-Dihexylpyrrolidin-1-ium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenated compounds and strong bases are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
1,1-Dihexylpyrrolidin-1-ium has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a drug delivery agent.
Industry: It is used in the production of ionic liquids, which have applications in green chemistry and as solvents for various industrial processes
Mechanism of Action
The mechanism of action of 1,1-Dihexylpyrrolidin-1-ium involves its interaction with molecular targets through its quaternary ammonium group. This interaction can affect various biochemical pathways and molecular processes. For example, it may bind to specific receptors or enzymes, altering their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Electronic Effects
- 1,1-Dihexylpyrrolidin-1-ium : Features a five-membered pyrrolidinium ring, which confers steric rigidity and moderate electron-donating effects compared to aromatic pyridinium analogs.
- 1,1′-Methylenedipyridinium Diiodide (): Contains two pyridinium rings linked by a methylene bridge.
- 1-[10-(Pyridin-1-ium-1-yl)decyl]pyridin-1-ium Dibromide () : A gemini surfactant with two pyridinium groups connected by a decyl chain. The extended alkyl linker and aromatic cores favor micelle formation in aqueous solutions .
Alkyl Chain Length and Hydrophobicity
- Hexyl Chains (C6) : In this compound, the hexyl groups balance hydrophobicity and solubility, making it suitable for applications requiring moderate lipophilicity (e.g., emulsifiers).
- Decyl Chain (C10) : The longer chain in ’s compound increases hydrophobicity, enhancing surfactant efficiency but reducing water solubility .
- Hexadecyl Chain (C16) : Pyridinium,1-hexadecyl-4-methyl-, iodide () exhibits high lipid solubility, typical of antimicrobial agents or fabric softeners .
Counterion Influence
- Bromide vs. Iodide : Bromide salts (e.g., hypothetical this compound bromide) generally have higher solubility in polar solvents than iodide analogs (e.g., ’s diiodide), which may crystallize more readily .
Data Table: Comparative Analysis of Quaternary Ammonium Salts
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